molecular formula C7H6FNO3 B14860066 2-Fluoro-4-hydroxypyridine-6-acetic acid CAS No. 1393534-11-6

2-Fluoro-4-hydroxypyridine-6-acetic acid

Cat. No.: B14860066
CAS No.: 1393534-11-6
M. Wt: 171.13 g/mol
InChI Key: WTWVPSQSCFEIKX-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxypyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxypyridine-6-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while nucleophilic substitution of the fluorine atom can produce various substituted pyridines .

Scientific Research Applications

2-Fluoro-4-hydroxypyridine-6-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxypyridine-6-acetic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-hydroxypyridine-6-acetic acid is unique due to the combination of the fluorine atom, hydroxyl group, and acetic acid moiety. This combination imparts distinct physical, chemical, and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

1393534-11-6

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-(6-fluoro-4-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C7H6FNO3/c8-6-3-5(10)1-4(9-6)2-7(11)12/h1,3H,2H2,(H,9,10)(H,11,12)

InChI Key

WTWVPSQSCFEIKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)F)CC(=O)O

Origin of Product

United States

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